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Compound of Interest

Compound Name: ER ligand-5

Cat. No.: B15540852

An Application Note and Protocol for the Synthesis of ER Ligand-5: (2R, 3S)-5-fluoro-2,3-bis(4-
hydroxyphenyl)pentanenitrile

This document provides a comprehensive guide for the laboratory synthesis of the estrogen
receptor beta (ERP) selective ligand, (2R,3S)-5-fluoro-2,3-bis(4-hydroxyphenyl)pentanenitrile, a
compound referred to in some literature as ER ligand-5 or FEDPN. This protocol is intended
for researchers, scientists, and professionals in the field of drug development.

Introduction

(2R,3S)-5-fluoro-2,3-bis(4-hydroxyphenyl)pentanenitrile is a non-steroidal estrogen receptor
ligand with a notable selectivity for the ER[3 subtype. This selectivity makes it a valuable tool for
elucidating the distinct physiological and pathological roles of ERa and ER[3. The differential
expression and function of these two receptors in various tissues, including those implicated in
cancer, neuroscience, and inflammatory diseases, underscore the importance of subtype-
selective ligands. This protocol details a multi-step synthesis of this compound, based on
established organic chemistry principles and analogous reactions reported in the scientific
literature.

Data Presentation

The following table summarizes the quantitative data for the synthesis of (2R,3S)-5-fluoro-2,3-
bis(4-hydroxyphenyl)pentanenitrile. Please note that the yields are representative values based
on similar reported chemical transformations and may vary depending on experimental
conditions.
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Experimental Protocols

Materials and General Methods: All reagents should be of analytical grade and used as
received unless otherwise noted. Anhydrous solvents should be used where specified.
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Purification of compounds should be performed by column chromatography on silica gel.

Step 1: Synthesis of 1,2-bis(4-methoxyphenyl)butane-1,2-diol

e To a solution of anisoin (1.0 eq) in anhydrous tetrahydrofuran (THF) at O °C under an inert
atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide (1.2 eq) in
THF dropwise.

 Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

e Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of
ammonium chloride.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate
gradient) to afford 1,2-bis(4-methoxyphenyl)butane-1,2-diol.

Step 2: Synthesis of 1,2-bis(4-methoxyphenyl)butan-1-one

Dissolve the diol from Step 1 (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 4:1
vIv).

e Add a catalytic amount of iodine (0.1 eq).
e Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
e Cool the reaction mixture to room temperature and pour it into ice water.

o Extract the product with diethyl ether (3 x 50 mL).
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e Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate,
followed by brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the resulting oil by flash column chromatography to yield 1,2-bis(4-
methoxyphenyl)butan-1-one.

Step 3: Synthesis of (2R, 3S)-2,3-bis(4-methoxyphenyl)pentanenitrile

e To a solution of the ketone from Step 2 (1.0 eq) in a suitable solvent such as methanol or a
mixture of DMSO and diethyl ether, add tosylmethyl isocyanide (TosMIC, 1.2 eq).

e Add sodium cyanide (1.5 eq) portion-wise at room temperature.
 Stir the reaction mixture at room temperature for 24 hours.

e Remove the solvent under reduced pressure.

 Partition the residue between ethyl acetate and water.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

» Purify the crude product by flash column chromatography, carefully separating the
diastereomers to isolate the desired (2R,3S) isomer.

Step 4: Synthesis of (2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile

» Dissolve the methoxy-protected nitrile from Step 3 (1.0 eq) in anhydrous dichloromethane
(DCM) and cool the solution to -78 °C under an inert atmosphere.

e Add a solution of boron tribromide (BBr3, 3.0 eq) in DCM dropwise.

« Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and
stir overnight.
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Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.
Remove the solvents under reduced pressure.

Purify the residue by flash column chromatography to obtain (2R,3S)-2,3-bis(4-
hydroxyphenyl)pentanenitrile.

Step 5: Synthesis of the Tosylate Precursor

Dissolve the di-phenol from Step 4 (1.0 eq) in anhydrous pyridine and cool to 0 °C.
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir
overnight.

Pour the reaction mixture into ice-cold 1M HCI and extract with ethyl acetate.
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate.

Purify by column chromatography to yield the tosylate precursor.

Step 6: Synthesis of (2R, 3S)-5-fluoro-2,3-bis(4-hydroxyphenyl)pentanenitrile (ER ligand-5)

Dissolve the tosylate precursor from Step 5 (1.0 eq) in anhydrous acetonitrile.
Add tetrabutylammonium fluoride (TBAF, 1.5 eq).

Heat the reaction mixture at 80 °C for 12 hours in a sealed vessel.

Cool to room temperature and remove the solvent under reduced pressure.

Purify the crude product by preparative high-performance liquid chromatography (HPLC) to
obtain the final compound.

Mandatory Visualizations
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Synthesis Workflow for ER Ligand-5
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[https://www.benchchem.com/product/b15540852#protocol-for-synthesizing-er-ligand-5-in-
the-lab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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